1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
CAS No.: 2098020-12-1
Cat. No.: VC3148348
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098020-12-1 |
|---|---|
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17) |
| Standard InChI Key | YWSUCYWYMFECMK-UHFFFAOYSA-N |
| SMILES | CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O |
| Canonical SMILES | CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O |
Introduction
Chemical Structure and Fundamental Properties
Structural Analysis
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one features multiple functional groups strategically positioned within its framework. The core structure consists of a fused bicyclic system where a cyclopentane ring is attached to a pyrimidine ring, resulting in the cyclopenta[d]pyrimidine scaffold. This heterocyclic system contains two carbonyl-like functionalities: a conventional carbonyl (C=O) at position 2 and a thioxo group (C=S) at position 4. The nitrogen at position 1 is substituted with a 1,3-dihydroxy-2-methylpropan-2-yl group, which bears structural similarity to the substituent found in N1-(1,3-dihydroxy-2-methylpropan-2-yl)-N2-phenyloxalamide (CAS 385381-60-2) .
The compound's structural features can be categorized as follows:
| Structural Component | Description |
|---|---|
| Core System | Cyclopenta[d]pyrimidine (fused bicyclic) |
| Key Functional Groups | Carbonyl (C=O), Thioxo (C=S), Two hydroxyl (OH) groups |
| N-substituent | 1,3-dihydroxy-2-methylpropan-2-yl |
| Ring Saturation | Hexahydro (indicating partial saturation) |
Physicochemical Properties
Based on analysis of related structures and the functional groups present, the following physicochemical properties can be predicted:
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S |
| Molecular Weight | Approximately 298.36 g/mol |
| Physical State | Likely a solid at room temperature |
| Solubility | Probable solubility in polar solvents (methanol, DMSO) due to hydroxyl groups |
| Hydrogen Bond Donors | 2 (from hydroxyl groups) |
| Hydrogen Bond Acceptors | 6 (from C=O, C=S, N atoms, and OH groups) |
The presence of multiple hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which could significantly influence its physical properties and biological activity profile.
Synthetic Approaches and Methodologies
Key Reaction Sequence
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Formation of the cyclopenta[d]pyrimidine core structure
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Introduction of the thioxo group at position 4
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N-alkylation with an appropriately functionalized 1,3-dihydroxy-2-methylpropan-2-yl precursor
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Selective oxidation/reduction steps to establish the correct oxidation states
The synthetic strategy might draw upon methodologies similar to those used for 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one, albeit with significant modifications to accommodate the different substituents and functional groups .
Spectroscopic Characterization
Predicted Spectral Properties
Based on the compound's structure and functional groups, the following spectroscopic features would be expected:
| Analytical Method | Expected Key Features |
|---|---|
| FT-IR | OH stretching (3300-3600 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), C=S stretching (1050-1200 cm⁻¹) |
| ¹H-NMR | Signals for cyclopentane CH₂ protons (1.5-2.5 ppm), N-CH protons (3.0-4.0 ppm), OH protons (4.5-5.5 ppm) |
| ¹³C-NMR | Carbonyl carbon (~170 ppm), Thioxo carbon (~180 ppm), Hydroxyl-bearing carbons (60-70 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to molecular weight, fragmentation pattern featuring loss of OH groups |
Characterization techniques similar to those employed for related compounds would include Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and liquid chromatography-mass spectrometry (LC-MS) .
Structural Relationships with Analogous Compounds
Comparison with Related Structures
The target compound shares structural similarities with several known compounds, allowing for comparative analysis:
Structural Features Influencing Reactivity
The 1,3-dihydroxy-2-methylpropan-2-yl substituent introduces potential sites for hydrogen bonding and further chemical modifications. These hydroxyl groups could participate in intramolecular hydrogen bonding with the carbonyl or thioxo groups, potentially affecting the compound's conformation and reactivity. The thioxo group at position 4 represents a reactive center that could undergo various transformations, including alkylation and oxidation reactions.
| Potential Activity | Structural Basis |
|---|---|
| Enzyme Inhibition | Multiple hydrogen-bonding sites capable of interaction with enzyme active sites |
| Receptor Binding | Heterocyclic core with specific electronic distribution patterns |
| Antioxidant Properties | Thioxo group potentially serving as a radical scavenger |
| Metal Chelation | Hydroxyl groups capable of coordinating with metal ions |
The presence of both hydrophilic (hydroxyl groups) and hydrophobic (cyclopentane ring) moieties provides an amphiphilic character that could facilitate interaction with biological membranes and proteins.
Structure-Activity Considerations
The cyclopenta[d]pyrimidine core with thioxo functionality bears structural resemblance to nucleobase analogs, suggesting potential for interaction with nucleic acid-processing enzymes. The 1,3-dihydroxy-2-methylpropan-2-yl substituent introduces a region of polar character that could enhance water solubility while providing specific recognition elements for biological targets.
Analytical and Characterization Methods
Recommended Analytical Approaches
For comprehensive characterization of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, the following analytical techniques would be recommended:
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Spectroscopic Methods: FT-IR, ¹H-NMR, ¹³C-NMR, 2D NMR techniques (COSY, HSQC, HMBC)
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Mass Spectrometry: LC-MS for accurate mass determination and fragmentation analysis
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Thermal Analysis: Differential scanning calorimetry (DSC) for melting point and phase transitions
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X-ray Crystallography: For definitive structural confirmation if crystalline material can be obtained
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Chromatographic Techniques: HPLC for purity determination and potential isomer separation
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